Ritolukast
Overview
Description
Ritolukast is a small molecule drug that acts as a cysteinyl leukotriene receptor 1 (CysLT1) antagonist . It was initially developed by Wyeth-Ayerst Research for the treatment of asthma and other inflammatory conditions . This compound is known for its ability to prevent and reverse bronchoconstriction caused by leukotriene D4 (LTD4) in guinea pigs .
Preparation Methods
Ritolukast can be synthesized through a series of chemical reactions. The synthetic route involves the alkylation of 3-aminophenol with 2-(chloromethyl)quinoline in a mixture of dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) using sodium hydride as the base . The resulting intermediate amine is then reacted with trifluoromethanesulfonic anhydride in toluene with potassium carbonate as the base to yield this compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Chemical Reactions Analysis
Ritolukast undergoes several types of chemical reactions, including:
Alkylation: The initial step in its synthesis involves the alkylation of 3-aminophenol with 2-(chloromethyl)quinoline.
Reduction: The nitro group in the intermediate can be reduced using hydrogen over Raney-Nickel in ethanol.
Sulfonation: The final step involves sulfonation with trifluoromethanesulfonic anhydride and triethylamine in dichloromethane.
Common reagents used in these reactions include sodium hydride, trifluoromethanesulfonic anhydride, and potassium carbonate. The major products formed are intermediate amines and the final this compound compound.
Scientific Research Applications
Ritolukast has several scientific research applications:
Mechanism of Action
Ritolukast exerts its effects by antagonizing the cysteinyl leukotriene receptor 1 (CysLT1) . This receptor is involved in the inflammatory response and bronchoconstriction. By blocking the binding of leukotriene D4 (LTD4) to CysLT1, this compound prevents the downstream effects of leukotriene signaling, including airway edema, smooth muscle contraction, and altered cellular activity associated with inflammation .
Comparison with Similar Compounds
Ritolukast is similar to other leukotriene receptor antagonists such as montelukast and zafirlukast . this compound is unique in its specific chemical structure and its development history. While montelukast and zafirlukast are widely used in clinical settings, this compound remains in the preclinical stage . The similar compounds include:
Montelukast: Another CysLT1 antagonist used in the treatment of asthma.
Zafirlukast: A leukotriene receptor antagonist with similar applications in asthma therapy.
This compound’s uniqueness lies in its specific binding affinity and chemical structure, which may offer different pharmacokinetic and pharmacodynamic properties compared to other leukotriene receptor antagonists.
Properties
IUPAC Name |
1,1,1-trifluoro-N-[3-(quinolin-2-ylmethoxy)phenyl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3S/c18-17(19,20)26(23,24)22-13-5-3-6-15(10-13)25-11-14-9-8-12-4-1-2-7-16(12)21-14/h1-10,22H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHUJGMYCZDYDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)NS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90149795 | |
Record name | Ritolukast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90149795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111974-60-8 | |
Record name | Ritolukast [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111974608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ritolukast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90149795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RITOLUKAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E8R4GDE2Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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